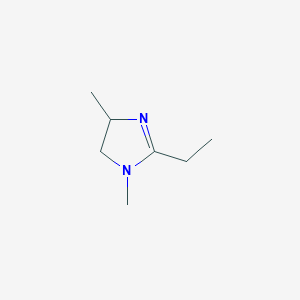
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (R)- is a chemical compound that has been extensively researched for its potential applications in various fields. It is also known as rimonabant, which is a selective cannabinoid receptor type 1 (CB1) antagonist. In
Wirkmechanismus
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (R)- acts as a selective CB1 antagonist, which means that it binds to the CB1 receptor and blocks its activity. The CB1 receptor is primarily found in the brain and is responsible for the psychoactive effects of cannabinoids such as THC. By blocking the CB1 receptor, Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (R)- reduces the psychoactive effects of cannabinoids and can potentially reduce drug addiction and obesity.
Biochemical and Physiological Effects
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (R)- has been found to have various biochemical and physiological effects. It has been found to reduce food intake and body weight in animal models, making it a potential candidate for the treatment of obesity. It has also been found to reduce drug-seeking behavior and drug self-administration in animal models, making it a potential candidate for the treatment of drug addiction. Additionally, it has been found to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (R)- in lab experiments is its selectivity for the CB1 receptor. This allows for more precise and targeted experiments. Additionally, it has been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (R)- in lab experiments is its high cost, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (R)-. One direction is the development of more selective and potent CB1 antagonists. Another direction is the investigation of the potential use of Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (R)- in the treatment of other disorders such as schizophrenia. Additionally, the investigation of the long-term effects of Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (R)- on the brain and other organs is also an important future direction.
Synthesemethoden
The synthesis method of Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (R)- involves the reaction of 4-bromomethyl-2-methoxyphenyl ether with (R)-1-(2,4-dichlorophenyl)-2-(1-pyrrolidinyl)-1-propanone in the presence of a base such as potassium carbonate. This reaction results in the formation of Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (R)- in good yields.
Wissenschaftliche Forschungsanwendungen
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (R)- has been extensively researched for its potential applications in various fields. It has been found to have anti-obesity and anti-addiction properties, making it a potential candidate for the treatment of obesity and drug addiction. It has also been studied for its potential use in the treatment of various other disorders such as anxiety, depression, and schizophrenia.
Eigenschaften
CAS-Nummer |
161364-89-2 |
|---|---|
Produktname |
Ethanethioic acid, S-(2-(2-((2-methoxyphenoxy)methyl)-1-pyrrolidinyl)-2-oxoethyl) ester, (R)- |
Molekularformel |
C16H21NO4S |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
S-[2-[(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C16H21NO4S/c1-12(18)22-11-16(19)17-9-5-6-13(17)10-21-15-8-4-3-7-14(15)20-2/h3-4,7-8,13H,5-6,9-11H2,1-2H3/t13-/m1/s1 |
InChI-Schlüssel |
ARYIGUABCXSPSO-CYBMUJFWSA-N |
Isomerische SMILES |
CC(=O)SCC(=O)N1CCC[C@@H]1COC2=CC=CC=C2OC |
SMILES |
CC(=O)SCC(=O)N1CCCC1COC2=CC=CC=C2OC |
Kanonische SMILES |
CC(=O)SCC(=O)N1CCCC1COC2=CC=CC=C2OC |
Andere CAS-Nummern |
161364-89-2 |
Synonyme |
2-acetylsulfanyl-1-[(2R)-2-[(2-methoxyphenoxy)methyl]pyrrolidin-1-yl]e thanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI)](/img/structure/B61217.png)


![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)



![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)



![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)
